3-Propionylpyridine
Overview
Description
Synthesis Analysis
Synthesis of 3-propionylpyridine derivatives and related compounds involves various strategies, including palladium/copper-catalyzed annulation of allylamine/1,3-propanediamine and aldehydes for the synthesis of 3-arylpyridines, showcasing the versatility in creating pyridine derivatives through C-C/C-N bond formation and cyclization reactions (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 3-propionylpyridine, is crucial for their reactivity and interaction with other molecules. Studies on complexes, for example, with silver(I) salts, reveal how stoichiometry and ligand types influence the formation of multidimensional coordination networks, highlighting the importance of molecular structure in determining the properties and applications of these compounds (Feazell et al., 2006).
Chemical Reactions and Properties
3-Propionylpyridine and its derivatives engage in various chemical reactions, forming complex structures with significant properties. For instance, the gold(III) (C^N) complex-catalyzed synthesis of propargylamines demonstrates the compound's utility in facilitating multi-component coupling reactions, producing high yields and excellent diastereoselectivities (Lo et al., 2009).
Physical Properties Analysis
The physical properties of 3-propionylpyridine derivatives, such as luminescence and magnetic behavior, are significantly influenced by their molecular structure and the nature of their coordination complexes. Studies on rare-earth complexes with 3,5-dichlorobenzoic acid and terpyridine demonstrate how structural variation can affect supramolecular assembly, leading to diverse optical and magnetic properties (Carter et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-propionylpyridine, including reactivity and interaction with other compounds, are central to its applications in synthesis and material science. The synthesis and characterization of complexes, such as those with chromium(III) basic carboxylates, offer insights into the potential of 3-propionylpyridine derivatives as polymer precursors, showcasing their versatility and the broad scope of their chemical properties (Tadros et al., 2015).
Scientific Research Applications
Imaging and Detection Applications
The research on derivatives of pyridine, such as 3-propionylpyridine, has shown promising applications in imaging and sensing. For example, a study involving 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its potential as a thiol-reactive luminescent agent for fluorescence microscopy, particularly in targeting mitochondria. This agent's long luminescence lifetime and large Stokes shift make it valuable for biological imaging applications (Amoroso et al., 2008).
Catalytic and Synthesis Applications
Terpyridines and their transition metal complexes, related to 3-propionylpyridine chemistry, have found extensive applications in catalysis, including organometallic catalysis and macromolecular chemistry. These applications are crucial in various reactions, such as artificial photosynthesis, biochemical transformations, and polymerization reactions, showcasing the versatility of pyridine derivatives in facilitating complex chemical processes (Winter et al., 2011).
Environmental and Water Treatment Applications
The degradation of 3-Aminopyridine, a compound related to 3-propionylpyridine, using Fenton and Photo-Fenton oxidation processes, demonstrates the potential of pyridine derivatives in environmental and water treatment applications. These processes have shown significant efficiency in removing toxic and hazardous contaminants from water, underlining the importance of chemical treatments in managing pollutants (Karale et al., 2014).
Drug Development and Pharmacokinetics
While explicitly excluding drug usage and side effects as per the requirements, it's worth noting that the pharmacokinetic studies of compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (a compound related to 3-propionylpyridine) in cancer treatment offer insights into drug development processes. These studies focus on determining optimal dosing schedules and assessing drug distribution and metabolism in the body, crucial steps in developing effective therapeutic agents (Feun et al., 2002).
Material Science and Electrochemical Applications
The development of new ionic liquids for electrochemical deposition of aluminum, based on compounds related to 3-propionylpyridine, highlights the role of pyridine derivatives in advancing material sciences. Such ionic liquids offer improved properties for electroplating processes, indicating the potential for developing more efficient and environmentally friendly materials processing techniques (Fang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-3-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKJMUNLKAGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166184 | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propionylpyridine | |
CAS RN |
1570-48-5 | |
Record name | 3-Propionylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-pyridyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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